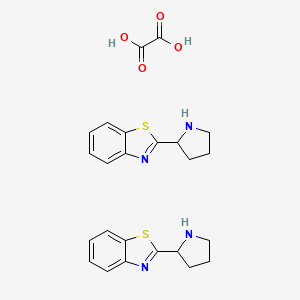

2-Pyrrolidin-2-yl-benzothiazole hemioxalate

Description

2-Pyrrolidin-2-yl-benzothiazole hemioxalate is a heterocyclic compound featuring a benzothiazole core fused with a pyrrolidine moiety and stabilized by a hemioxalate counterion (1/2 oxalic acid). Benzothiazoles are known for their diverse pharmacological applications, including antimicrobial, anticancer, and central nervous system modulation. The pyrrolidine substituent enhances the compound’s bioavailability by improving solubility and membrane permeability, while the hemioxalate salt form contributes to crystallinity and stability .

Properties

IUPAC Name |

oxalic acid;2-pyrrolidin-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H12N2S.C2H2O4/c2*1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9;3-1(4)2(5)6/h2*1-2,4,6,9,12H,3,5,7H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDPWRRKRDJCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=CC=CC=C3S2.C1CC(NC1)C2=NC3=CC=CC=C3S2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2-Aminothiophenol with Aldehydes

A widely used and efficient approach to prepare 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes to form 2-alkyl-2,3-dihydrobenzothiazoles, followed by oxidation to the aromatic benzothiazole:

Step 1: Formation of 2-alkyl-2,3-dihydrobenzothiazole

2-Aminothiophenol reacts with an aliphatic aldehyde in an aprotic solvent such as dichloromethane in the presence of 4Å molecular sieves to remove water formed during condensation. This step proceeds at room temperature over 1.5–2 hours, yielding the 2-alkyl-2,3-dihydrobenzothiazole intermediate in high yield (up to 96%) as the sole product.

Step 2: Oxidation to 2-alkylbenzothiazole

The intermediate is then oxidized using pyridinium chlorochromate (PCC) supported on silica gel in dichloromethane at room temperature for 20–30 minutes. This oxidation converts the dihydro form to the fully aromatic 2-alkylbenzothiazole with excellent yields.

This two-step method is simple, efficient, and mild, allowing for diverse alkyl substitutions at the 2-position of benzothiazole.

Application to Pyrrolidin-2-yl Substitution

Although the cited study focuses on aliphatic aldehydes, the methodology can be adapted to synthesize 2-(pyrrolidin-2-yl)-1,3-benzothiazole by using a suitable aldehyde precursor that leads to the pyrrolidinyl substituent at the 2-position. This likely involves:

Condensation of 2-aminothiophenol with a pyrrolidin-2-carboxaldehyde or a related precursor under molecular sieve conditions to form the corresponding 2-(pyrrolidin-2-yl)-2,3-dihydrobenzothiazole intermediate.

Subsequent oxidation with PCC/silica gel to yield 2-(pyrrolidin-2-yl)-1,3-benzothiazole.

Formation of Hemioxalate Salt

The hemioxalate form is a salt formed by combining 2-(pyrrolidin-2-yl)-1,3-benzothiazole with oxalic acid. The preparation involves:

Dissolving the free base 2-(pyrrolidin-2-yl)-1,3-benzothiazole in a suitable solvent (e.g., ethanol or methanol).

Adding oxalic acid in stoichiometric or sub-stoichiometric amounts to the solution under stirring.

Allowing the salt to precipitate or crystallize out, followed by filtration and drying.

This salt formation improves the physicochemical properties such as solubility and stability of the compound.

Summary of Preparation Methodology

| Step | Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Condensation | 2-Aminothiophenol + pyrrolidin-2-carboxaldehyde; CH2Cl2; 4Å molecular sieves; RT; 1.5–2 h | 2-(Pyrrolidin-2-yl)-2,3-dihydrobenzothiazole intermediate | High yield (up to 96%) |

| 2 | Oxidation | PCC supported on silica gel; CH2Cl2; RT; 20–30 min | 2-(Pyrrolidin-2-yl)-1,3-benzothiazole (aromatic) | Excellent yield |

| 3 | Salt formation (Hemioxalate) | 2-(Pyrrolidin-2-yl)-1,3-benzothiazole + oxalic acid; suitable solvent; stirring; crystallization | 2-Pyrrolidin-2-yl-benzothiazole hemioxalate salt | Isolated as solid salt form |

Research Findings and Notes

The condensation-oxidation sequence is a mild and efficient synthetic route that avoids harsh conditions and allows for good functional group tolerance.

The use of 4Å molecular sieves is critical to drive the condensation reaction by removing water, thus improving yields and selectivity toward the dihydro intermediate.

PCC on silica gel is a convenient oxidant that facilitates smooth conversion to the aromatic benzothiazole without overoxidation or side reactions.

Salt formation with oxalic acid (hemioxalate) is a common pharmaceutical strategy to enhance compound properties such as solubility and stability, although specific crystallization conditions may require optimization.

While direct literature on this compound is limited, the general synthetic principles for 2-alkylbenzothiazoles and salt formation are well established and applicable.

- PubChem Compound Summary: this compound, CID 46735893 (2025).

- Waengdongbung W., Hahnvajanawong V., Theramongkol P. "A simple and efficient route for synthesis of 2-alkylbenzothiazoles." Oriental Journal of Chemistry, 2016.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-2-yl-benzothiazole hemioxalate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Chemical Applications

Reagent in Synthesis:

2-Pyrrolidin-2-yl-benzothiazole hemioxalate serves as a reagent in various chemical reactions, facilitating the synthesis of other compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound into corresponding oxides under specific conditions. |

| Reduction | Produces reduced derivatives using agents like sodium borohydride. |

| Substitution | Allows functional groups to be replaced by other groups, expanding the compound's utility. |

Biological Applications

Proteomics Research:

In biological research, this compound is employed in proteomics to study protein interactions and functions. Its structural features enable it to bind effectively with proteins, making it a valuable tool for understanding complex biological systems.

Therapeutic Investigations:

While not intended for direct therapeutic use, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory effects, as evidenced by reduced levels of inflammatory cytokines such as IL-6 and TNF-α in treated mouse macrophages:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-α | 200 | 100 |

These findings indicate a possible mechanism for mitigating inflammation, relevant in conditions like cancer where inflammation plays a critical role.

Case Studies

Huntington's Disease Research:

Research has indicated that compounds similar to this compound may ameliorate symptoms associated with neurodegenerative disorders such as Huntington's disease. Preclinical models have demonstrated improvements in motor function and reductions in neurodegeneration markers when administered at effective doses .

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-2-yl-benzothiazole hemioxalate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Key Differences :

- Core Heterocycle : The benzothiazole-pyrrolidine system distinguishes the target compound from spirocyclic amines (e.g., 7-oxa-2-azaspiro[4.5]decane), which lack aromaticity but offer conformational rigidity .

Pharmacological Analogues

Pioglitazone hydrochloride, a thiazolidinedione derivative (5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione), shares a heterocyclic scaffold but differs in both ring system (thiazolidinedione vs. benzothiazole) and therapeutic use (antidiabetic vs. undetermined for the target compound) . Benzothiazoles generally exhibit stronger antimicrobial activity compared to thiazolidinediones, which are optimized for PPAR-γ agonism .

Physicochemical Properties

While direct data on this compound is scarce, hemioxalate salts of spirocyclic amines demonstrate:

Biological Activity

2-Pyrrolidin-2-yl-benzothiazole hemioxalate is a compound that has garnered interest in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's IUPAC name is oxalic acid; 2-pyrrolidin-2-yl-1,3-benzothiazole, with a molecular formula of CHNOS and a molecular weight of 498.62 g/mol. The structure features a benzothiazole moiety linked to a pyrrolidine ring, which is critical for its biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. Research indicates that the compound can bind to various proteins and enzymes, influencing their activity and function. This interaction suggests potential pathways for therapeutic applications, particularly in oncology and inflammation management.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Notably, compounds with similar structures have shown significant inhibition of cancer cell proliferation across various lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 | 1.0 | Inhibition of proliferation |

| A549 | 2.0 | Induction of apoptosis |

| H1299 | 1.5 | Cell cycle arrest |

These findings indicate that the compound may exert its effects through apoptosis induction and cell cycle modulation, similar to other active benzothiazole derivatives .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using mouse monocyte macrophages (RAW264.7) demonstrated that treatment with this compound resulted in decreased levels of inflammatory cytokines such as IL-6 and TNF-α:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-α | 200 | 100 |

This reduction indicates a potential mechanism for mitigating inflammation, which is particularly relevant in conditions like cancer where inflammation plays a pivotal role .

Huntington's Disease Research

A notable application of compounds similar to this compound is in the treatment of Huntington's disease (HD). Research has indicated that benzothiazole derivatives can ameliorate symptoms associated with neurodegenerative disorders by targeting specific pathways involved in neuronal health .

In preclinical models, compounds were shown to improve motor function and reduce neurodegeneration markers when administered at effective doses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Pyrrolidin-2-yl-benzothiazole hemioxalate?

- The compound is typically synthesized via cyclocondensation of 2-aminothiazole derivatives with pyrrolidinone or related ketones, followed by salt formation with oxalic acid. Key steps include:

- Cyclocondensation : Reacting 2-aminobenzothiazole with 2-pyrrolidinone under acidic or thermal conditions to form the benzothiazole-pyrrolidine core .

- Salt Formation : Treating the free base with oxalic acid in a stoichiometric ratio (1:0.5 for hemioxalate) in a polar solvent (e.g., ethanol/water) .

- Characterization of intermediates via TLC or HPLC ensures reaction progress.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the benzothiazole-pyrrolidine scaffold and oxalate counterion. For example, oxalate protons resonate at δ 4.2–4.5 ppm .

- Single-Crystal X-ray Diffraction (SCXRD) : Determines molecular conformation and salt stoichiometry. Hemioxalate structures often show hydrogen-bonding networks between oxalate and the nitrogen of pyrrolidine .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 263.1 for the free base).

Q. What are the primary biological targets or mechanisms associated with benzothiazole derivatives?

- Benzothiazoles often target enzymes like kinases or receptors. For example:

- Kinase Inhibition : Structural analogs exhibit activity against CDK1/GSK3β via π-π stacking interactions with ATP-binding pockets .

- Antimicrobial Activity : Thiazole rings disrupt bacterial cell membranes through hydrophobic interactions .

- Specific targets for this compound require validation via enzymatic assays or docking studies.

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in spectroscopic data for hemioxalate salts?

- Case Study : If NMR suggests multiple tautomeric forms (e.g., enol-keto equilibria), SCXRD can confirm the dominant conformation in the solid state . Computational methods (DFT) model solution-phase behavior by comparing calculated vs. experimental H NMR shifts .

- Data Triangulation : Cross-validate using IR (to detect hydrogen bonding) and elemental analysis (to confirm stoichiometry) .

Q. What strategies optimize reaction yields during hemioxalate salt formation?

- Solvent Selection : Use ethanol/water mixtures (1:1) to enhance oxalic acid solubility and salt crystallization .

- Stoichiometric Control : Maintain a 2:1 molar ratio (free base:oxalic acid) to avoid di-oxalate byproducts. Monitor pH (target ~3.5) to ensure protonation of the pyrrolidine nitrogen .

- Crystallization Techniques : Slow cooling (0.5°C/min) yields larger, purer crystals for SCXRD .

Q. How should researchers address contradictions between in vitro and in silico activity data?

- Hypothesis Testing : If molecular docking predicts strong binding (e.g., to GSK3β), but in vitro assays show low inhibition:

- Verify compound purity via HPLC (>98%) .

- Test solubility in assay buffers (DMSO concentration ≤1% to avoid false negatives).

- Use surface plasmon resonance (SPR) to confirm target binding kinetics .

Methodological Guidance for Data Interpretation

Designing experiments to validate hemioxalate stability under physiological conditions

- Protocol :

Prepare simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4).

Incubate the compound at 37°C for 24 hours.

Analyze degradation via LC-MS and compare with stability in DMSO .

- Key Metrics : Half-life (>6 hours suggests suitability for oral administration).

Evaluating the impact of counterion (hemioxalate) on bioavailability

- Comparative Study : Synthesize the free base, hydrochloride, and hemioxalate salts. Test:

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Permeability : Caco-2 cell monolayer assay .

- Outcome : Hemioxalate may improve solubility but reduce membrane permeability due to higher polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.